molecular formula C25H25NO B594098 Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- CAS No. 824960-56-7

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Cat. No.: B594098
CAS No.: 824960-56-7
M. Wt: 355.5 g/mol
InChI Key: NULKGPOKWWKWBU-UHFFFAOYSA-N
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Biological Activity

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, commonly referred to as JWH-018, is a synthetic cannabinoid that has garnered significant attention due to its psychoactive properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Overview

  • IUPAC Name : Naphthalen-1-yl-(1-pentylindol-3-yl)methanone
  • Molecular Formula : C24H23NO
  • Molecular Weight : 341.45 g/mol
  • CAS Number : 209414-07-3

JWH-018 primarily acts as a cannabinoid receptor agonist, with a strong affinity for the CB1 receptor, which is predominantly found in the brain. This interaction leads to various physiological effects similar to those produced by natural cannabinoids like THC (tetrahydrocannabinol).

Key Findings on Mechanism:

  • CB1 Receptor Activation : JWH-018 exhibits a higher binding affinity for the CB1 receptor compared to other synthetic cannabinoids, which may contribute to its potent psychoactive effects .
  • Signal Transduction : Upon activation of the CB1 receptor, JWH-018 influences several intracellular pathways, including inhibition of adenylate cyclase and modulation of ion channels, leading to altered neurotransmitter release .

Biological Activity and Effects

The biological activity of JWH-018 encompasses a range of effects on both the central nervous system (CNS) and peripheral systems.

Psychoactive Effects:

  • Users report effects similar to cannabis use, including euphoria, relaxation, and altered perception . However, adverse effects such as anxiety, paranoia, and hallucinations have also been documented.

Case Studies:

  • Clinical Observations : A study involving patients who consumed JWH-018 reported symptoms ranging from mild euphoria to severe agitation and psychosis. Notably, some patients required medical intervention due to acute anxiety and tachycardia .
  • Animal Studies : In rodent models, administration of JWH-018 resulted in increased locomotor activity and alterations in pain perception. These findings suggest potential analgesic properties alongside its psychoactive effects .

Comparative Biological Activity

The following table summarizes the comparative biological activity of JWH-018 with other synthetic cannabinoids:

Compound NameCB1 Binding Affinity (Ki)Psychoactive EffectsNotable Research Findings
JWH-0180.8 nMHighInduces euphoria; associated with anxiety
AM-22010.6 nMVery HighMore potent than JWH-018; risk of overdose
HU-2100.04 nMHighStrong anti-inflammatory properties

Safety and Toxicology

Despite its therapeutic potential, the safety profile of JWH-018 raises concerns. Reports indicate that synthetic cannabinoids can lead to unpredictable effects due to their potency and the variability in product composition.

Toxicological Studies:

Research has highlighted that JWH-018 can produce severe cardiovascular effects, including tachycardia and hypertension. Additionally, there are reports of acute kidney injury associated with its use .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, indole derivatives are often acylated using naphthoyl chlorides under anhydrous conditions (e.g., AlCl₃ catalysis). Purification involves column chromatography followed by HPLC to achieve >99% purity, as demonstrated in analogous indole-naphthoyl methanone syntheses . Yield optimization may require adjusting stoichiometry and reaction time (e.g., 16–90% yields observed in similar compounds) .

Q. How should researchers characterize the structural and spectral properties of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and purity. Key NMR signals include aromatic protons (δ 6.8–8.5 ppm) and methyl/pentyl groups (δ 1.0–2.5 ppm). Mass spectrometry (HRMS) and HPLC validate molecular weight and purity (>99.8%) . Computational tools (e.g., DFT) can predict spectral data for comparison .

Q. What in vitro assays are suitable for evaluating cannabinoid receptor affinity?

  • Methodological Answer : Use [³⁵S]GTPγS binding assays to measure CB1/CB2 receptor activation. Competitive binding studies with labeled ligands (e.g., CP55940) quantify Ki values. Functional assays (e.g., cAMP inhibition) are critical for distinguishing agonists from antagonists .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for structurally similar derivatives?

  • Methodological Answer : Contradictions arise from substituent effects (e.g., 7-methyl vs. 6-methoxy groups). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, methyl groups on naphthalene alter aromatic coupling patterns, requiring careful assignment . Compare experimental data with synthesized standards or computational predictions .

Q. What strategies optimize synthetic yields for derivatives with bulky substituents?

  • Methodological Answer : Bulky groups (e.g., 7-methylnaphthalene) hinder reaction kinetics. Use microwave-assisted synthesis to reduce reaction time and improve yields. Solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., LiAlH₄ for reductions) enhance efficiency .

Q. How can in silico docking predict the compound’s interaction with cannabinoid receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using CB1/CB2 crystal structures (PDB: 5TGZ). Focus on the indole-naphthoyl core’s orientation in the hydrophobic binding pocket. Validate predictions with mutagenesis studies (e.g., Lys192 in CB1) .

Q. What analytical techniques detect trace impurities in synthesized batches?

  • Methodological Answer : Use GC-MS with electron ionization (EI) for volatile impurities. For non-volatile byproducts, LC-HRMS (Q-TOF) provides accurate mass identification. Ambient ionization methods (e.g., paper spray-MS) enable rapid screening of bulk samples .

Q. Critical Considerations

  • Synthetic Challenges : Low yields in naphthoylindole syntheses often stem from steric hindrance or electron-deficient aromatic rings. Optimize reaction conditions (e.g., elevated temperatures for acylation) .
  • Biological Interpretation : Functional selectivity (bias signaling) must be assessed via multiple pathways (e.g., β-arrestin vs. G-protein recruitment) to avoid overinterpreting binding affinity data .
  • Regulatory Compliance : Analogues may fall under controlled substance laws; verify legal status before synthesis .

Properties

IUPAC Name

(7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULKGPOKWWKWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20837618
Record name JWH-122 7-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20837618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824960-56-7
Record name JWH-122 7-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20837618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
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